molecular formula C4H10O B3334090 2-(113C)Methyl(1,3-13C2)propan-2-ol CAS No. 32480-06-1

2-(113C)Methyl(1,3-13C2)propan-2-ol

Cat. No.: B3334090
CAS No.: 32480-06-1
M. Wt: 77.1 g/mol
InChI Key: DKGAVHZHDRPRBM-VMIGTVKRSA-N
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Description

2-(113C)Methyl(1,3-13C2)propan-2-ol is a chemical compound with the molecular formula (13CH3)3COH. It is a labeled isotopologue of 2-methylpropan-2-ol, where the carbon atoms are enriched with the isotope carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(113C)Methyl(1,3-13C2)propan-2-ol typically involves the incorporation of carbon-13 into the molecular structure. One common method is the reaction of labeled methyl iodide (13CH3I) with acetone (13C-labeled) in the presence of a strong base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the labeled alcohol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity carbon-13 precursors and optimized reaction conditions to ensure high yield and isotopic purity. The product is then purified through distillation and other separation techniques to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-(113C)Methyl(1,3-13C2)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Alkyl halides

Scientific Research Applications

2-(113C)Methyl(1,3-13C2)propan-2-ol is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(113C)Methyl(1,3-13C2)propan-2-ol is primarily related to its role as a tracer in various analytical techniques. The carbon-13 isotopes provide distinct signals in NMR spectroscopy, allowing researchers to track the movement and transformation of the labeled carbon atoms within a molecule. This helps in elucidating reaction pathways, studying enzyme mechanisms, and understanding metabolic processes .

Comparison with Similar Compounds

2-(113C)Methyl(1,3-13C2)propan-2-ol can be compared with other isotopically labeled compounds such as:

The uniqueness of this compound lies in its specific carbon-13 labeling, which provides detailed insights into molecular dynamics and reaction mechanisms that are not possible with non-labeled or differently labeled compounds.

Properties

IUPAC Name

2-(113C)methyl(1,3-13C2)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1+1,2+1,3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-VMIGTVKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C([13CH3])([13CH3])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647768
Record name 2-(~13~C)Methyl(1,3-~13~C_2_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.100 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32480-06-1
Record name 2-(~13~C)Methyl(1,3-~13~C_2_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32480-06-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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